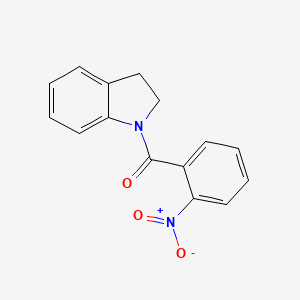
Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrobenzoyl)-2,3-dihydroindole is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitrobenzoyl group attached to the indole ring system. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrobenzoyl)-2,3-dihydroindole typically involves the reaction of 2-nitrobenzoyl chloride with 2,3-dihydroindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 1-(2-nitrobenzoyl)-2,3-dihydroindole are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrobenzoyl)-2,3-dihydroindole undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-(2-Aminobenzoyl)-2,3-dihydroindole.
Oxidation: Indole-2,3-dione derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrobenzoyl)-2,3-dihydroindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzoyl)-2,3-dihydroindole is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrobenzyl)-2,3-dihydroindole: Similar structure but with a benzyl group instead of a benzoyl group.
1-(2-Nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole: Contains a pyrazole ring instead of an indole ring.
Uniqueness
1-(2-Nitrobenzoyl)-2,3-dihydroindole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its nitrobenzoyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-6-2-4-8-14(12)17(19)20)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2 |
InChI Key |
SRVUVPFZFSKXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















